7-Bromo-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine

Medicinal Chemistry Cross-Coupling Building Block Synthesis

Select this specific triazolopyridine building block to secure its non-interchangeable 7-bromo/3-CF3 vector set. The 7-Br enables late-stage Suzuki-Miyaura diversification for kinase inhibitor libraries (validated 4 nM TrkA IC50 in derivatives), while the 3-CF3 enhances metabolic stability and CNS penetration (XLogP 2.8 vs. ~0.7 for the parent scaffold). Directly incorporate this pre-optimized fragment to bypass low-yielding post-synthetic trifluoromethylation. Essential for fragment growth from the confirmed 3.3 µM BRD4 BD1 Kd starting point. Purity ≥98%.

Molecular Formula C7H3BrF3N3
Molecular Weight 266.02 g/mol
CAS No. 1021923-54-5
Cat. No. B1448334
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine
CAS1021923-54-5
Molecular FormulaC7H3BrF3N3
Molecular Weight266.02 g/mol
Structural Identifiers
SMILESC1=CN2C(=NN=C2C(F)(F)F)C=C1Br
InChIInChI=1S/C7H3BrF3N3/c8-4-1-2-14-5(3-4)12-13-6(14)7(9,10)11/h1-3H
InChIKeyITGHKULKAFKZIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Bromo-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine (CAS 1021923-54-5): Core Properties and Class Identification


7-Bromo-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine is a heteroaromatic building block belonging to the triazolopyridine class. Its molecular formula is C7H3BrF3N3, with a molecular weight of 266.02 g/mol [1]. The compound features a reactive 7-bromo substituent for cross-coupling chemistry and a 3-trifluoromethyl group that enhances metabolic stability and lipophilicity (XLogP3-AA = 2.8) [1]. The core [1,2,4]triazolo[4,3-a]pyridine scaffold is a recognized privileged structure in medicinal chemistry, particularly for kinase inhibition [2].

Why 7-Bromo-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine Cannot Be Interchanged with Generic Triazolopyridines


While the [1,2,4]triazolo[4,3-a]pyridine core is common, substitution patterns dictate biological and chemical outcomes. The combination of the 7-bromo and 3-trifluoromethyl groups is a specific, non-interchangeable vector set. The 7-position bromo provides a precise handle for late-stage diversification via cross-coupling, while the 3-CF3 group profoundly alters electronic properties, lipophilicity, and metabolic stability compared to unsubstituted or singly substituted analogs. Replacing this compound with a generic triazolopyridine—even one with a single substitution—would forfeit this exact reactivity profile and lead to divergent SAR outcomes. This specificity is underscored by targeted patent filings (e.g., WO2016196197A1) and its presence in curated chemical biology collections [1][2].

Quantitative Differentiation of 7-Bromo-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine: Assay-Validated Comparisons


Enabling Synthesis: Late-Stage Diversification via 7-Bromo Cross-Coupling vs. Inert Analog

The 7-bromo substituent enables C–C bond formation via Suzuki-Miyaura, Stille, or Buchwald-Hartwig coupling, a capability absent in the 7-unsubstituted comparator. This provides a quantitative synthetic advantage: the reactive handle allows direct incorporation into complex molecular architectures in a single step. In contrast, 3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine (CAS 1379153-77-3) lacks this site for diversification, requiring de novo synthesis of each analog [1].

Medicinal Chemistry Cross-Coupling Building Block Synthesis

Metabolic Stability: Trifluoromethyl-Mediated Oxidative Protection

The 3-trifluoromethyl group confers metabolic stability by blocking oxidative metabolism at the triazole C3 position, a well-documented effect for heteroaromatic CF3 substituents. Unsubstituted comparator 7-bromo-[1,2,4]triazolo[4,3-a]pyridine (CAS 832735-60-1) lacks this protective group and is predicted to have higher intrinsic clearance (CLint) in human liver microsomes. While direct experimental CLint data for the target compound are not publicly available, class-level SAR indicates a >5-fold improvement in microsomal half-life for CF3-substituted triazolopyridines relative to their unsubstituted counterparts [1].

Drug Metabolism Pharmacokinetics Structure-Activity Relationship (SAR)

TrkA Kinase Inhibition: Direct Potency Benchmark vs. Non-CF3 Analog

A derivative containing the exact 7-bromo-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine core exhibits TrkA kinase inhibition with an IC50 of 4 nM in an ELISA-based assay [1]. The comparator, a related triazolopyridine lacking the 3-CF3 group, shows an IC50 of 120 nM under the same assay conditions, representing a 30-fold loss in potency [2]. This head-to-head comparison demonstrates that the 3-CF3 group is a critical potency determinant for TrkA inhibition within this chemotype.

Kinase Inhibition Neurodegeneration Oncology

Bromodomain BRD4 BD1 Binding: Weak Affinity but Definitive Quantitative Baseline

This compound binds to the first bromodomain of BRD4 (BD1) with a Kd of 3.3 µM as measured by isothermal titration calorimetry (ITC) [1]. In contrast, the structurally related unsubstituted core 7-bromo-[1,2,4]triazolo[4,3-a]pyridine shows a Kd > 100 µM (>30-fold weaker) in the same assay format [2]. While 3.3 µM affinity is weak, it provides a validated, quantitative starting point for fragment-based or structure-guided optimization toward potent BRD4 inhibitors, a target class of high interest in oncology and inflammation.

Epigenetics Bromodomain Inhibition Chemical Probe

Lipophilicity and CNS Drug-Likeness: Computed Differentiation

The computed XLogP3-AA value for 7-bromo-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine is 2.8 [1]. This lies within the optimal range for central nervous system (CNS) drug candidates (typically XLogP 2–4). The comparator 7-bromo-[1,2,4]triazolo[4,3-a]pyridine (CAS 832735-60-1) has a computed XLogP3-AA of 0.7, which is below the preferred range and may limit passive blood-brain barrier permeability [2]. The addition of the CF3 group thus shifts the physicochemical profile into a more favorable space for CNS-targeted programs.

Drug Design CNS Penetration Physicochemical Properties

High-Impact Application Scenarios for 7-Bromo-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine


Parallel Synthesis of TrkA Kinase Inhibitor Libraries

The validated TrkA IC50 of 4 nM for a derivative containing this core [1] justifies the use of 7-bromo-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine as a central building block for synthesizing focused kinase inhibitor libraries. The 7-bromo handle enables rapid Suzuki-Miyaura diversification with aryl/heteroaryl boronic acids to explore vectors for improved potency and selectivity.

Fragment-Based Lead Discovery for BRD4 Bromodomain Inhibitors

The definitive, albeit weak, BRD4 BD1 Kd of 3.3 µM [2] provides a measured starting point for fragment growth. Researchers can procure this compound to initiate structure-guided optimization, leveraging the 7-position for vector elaboration and the 3-CF3 for metabolic stabilization, a strategy validated in bromodomain inhibitor patents [3].

CNS Drug Discovery Programs Requiring Optimized Lipophilicity

With a computed XLogP of 2.8 [4], this building block is pre-optimized for CNS drug-like space. It is particularly suited for synthesizing analogs targeting neurological targets where the parent triazolopyridine scaffold (XLogP ~0.7) would likely have poor brain penetration. This reduces the need for late-stage lipophilicity adjustment.

Late-Stage Functionalization in Metabolic Stability Optimization

The 3-CF3 group confers class-level metabolic protection at the C3 position [5]. Incorporating this pre-functionalized building block into a synthetic sequence avoids the need for post-synthesis trifluoromethylation, which can be low-yielding and incompatible with sensitive functionalities. This is especially valuable in lead optimization campaigns where improving microsomal stability is a key objective.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Bromo-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.